molecular formula C11H12N2 B3039812 (S)-1-(Isoquinolin-6-yl)ethanamine CAS No. 1344588-21-1

(S)-1-(Isoquinolin-6-yl)ethanamine

Cat. No. B3039812
CAS RN: 1344588-21-1
M. Wt: 172.23 g/mol
InChI Key: MLVOENRZMIIHLI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(S)-1-(Isoquinolin-6-yl)ethanamine, also referred to as (S)-1-isoquinolin-6-yl-ethanamine, is a compound that is found in several plants and animals. It is a structural isomer of the other isoquinolin-6-yl-ethanamine, (R)-1-isoquinolin-6-yl-ethanamine, and is often used as a precursor in the synthesis of various pharmaceuticals and other compounds. This compound has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and physiology.

Scientific Research Applications

Novel Alkaloid Synthesis

An important application of (S)-1-(Isoquinolin-6-yl)ethanamine derivatives is in the synthesis of novel alkaloids. For instance, Liao et al. (2011) developed an efficient synthetic route for novel compounds like 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are significant due to their biological activities. This synthesis involved multi-step reactions starting from precursors like isovanillin and 2-(3, 4-dimethoxyphenyl)ethanamine, leading to compounds with confirmed structures via various spectroscopic techniques (Liao et al., 2011).

Enantioselective Synthesis

The compound is also used in enantioselective synthesis. Schönherr and Leighton (2012) reported direct and highly enantioselective iso-Pictet-Spengler reactions involving (S)-1-(Isoquinolin-6-yl)ethanamine derivatives. These reactions enable access to underexplored indole-based core structures, crucial in medicinal chemistry (Schönherr & Leighton, 2012).

Antiviral Applications

A study by Luo et al. (2020) found that an isoquinoline alkaloid isolated from Thalictrum glandulosissimum exhibited significant anti-tobacco mosaic virus (TMV) activity. This highlights the potential of (S)-1-(Isoquinolin-6-yl)ethanamine derivatives in developing antiviral agents (Luo et al., 2020).

Photostimulated Reactions

Guastavino et al. (2006) explored the use of (S)-1-(Isoquinolin-6-yl)ethanamine derivatives in photostimulated reactions. They synthesized 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones via photostimulated SRN1 reactions in DMSO, demonstrating the compound's role in innovative chemical syntheses (Guastavino et al., 2006).

Tumor Imaging Agents

Wang et al. (2007) synthesized carbon-11 labeled biaryl 1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) glioma tumor imaging agents. This research signifies the role of (S)-1-(Isoquinolin-6-yl)ethanamine derivatives in the development of diagnostic tools in oncology (Wang et al., 2007).

Antineoplastic Activity

In the field of cancer research, Liu et al. (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones from (S)-1-(Isoquinolin-6-yl)ethanamine derivatives, evaluating their antineoplastic activity. They found that some of these compounds were effective against L1210 leukemia in mice (Liu et al., 1995).

properties

IUPAC Name

(1S)-1-isoquinolin-6-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVOENRZMIIHLI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Isoquinolin-6-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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